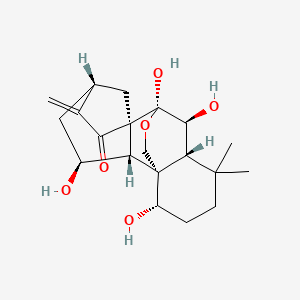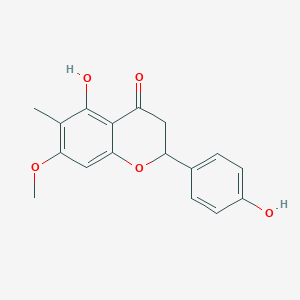
Lasiodonin
Vue d'ensemble
Description
CID 101306849 is a natural product found in Isodon oresbius, Isodon lihsienensis, and other organisms with data available.
Applications De Recherche Scientifique
Médecine traditionnelle chinoise
La lasiodonine est un composant de l'Isodon serra, une célèbre médecine traditionnelle chinoise {svg_1}. La plante entière séchée d'I. serra H. Hara, connue sous le nom de « Xi Huang Cao » en chinois, a été utilisée comme médecine populaire locale en Chine pour traiter diverses affections {svg_2}.
Activité antitumorale
Des études pharmacologiques et cliniques modernes ont indiqué que certains composants chimiques de l'Isodon serra, qui comprend la lasiodonine, ont des effets antitumoraux {svg_3}.
Propriétés anti-inflammatoires
Les composants de l'Isodon serra, y compris la lasiodonine, ont démontré des propriétés anti-inflammatoires {svg_4}.
Activité antimicrobienne
La lasiodonine, en tant que partie de l'Isodon serra, a montré des effets antimicrobiens {svg_5}.
Effets anti-catastrophe
La lasiodonine est également connue pour ses effets anti-catastrophe {svg_6}.
Propriétés antioxydantes
Il a été constaté que la lasiodonine présente des propriétés antioxydantes {svg_7}.
Activité cytotoxique
Un nouveau dérivé acétonide de la lasiodonine a été isolé de l'Isodon rubescens var. taihangensis. Ce composé a présenté une cytotoxicité contre plusieurs lignées cellulaires {svg_8}.
Applications thérapeutiques potentielles
L'acétonide de lasiodonine, un nouveau diterpène isolé de l'herbe médicinale chinoise Rabdosia rubescens, possède une structure unique et des applications thérapeutiques potentielles {svg_9}.
Safety and Hazards
Mécanisme D'action
- Antagonism of serotonin receptors may enhance negative symptoms of psychoses while reducing extrapyramidal side effects associated with typical antipsychotics .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Lasiodonin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . It also interacts with proteins involved in cell cycle regulation, which contributes to its anti-cancer properties . The nature of these interactions often involves binding to active sites of enzymes or altering protein conformation to inhibit their activity.
Cellular Effects
This compound exerts multiple effects on different types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to inhibit or activate their functions . For example, this compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways . This inhibition leads to the suppression of downstream signaling events, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of this compound may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and bioactivity . For instance, this compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of this compound can influence its activity and function within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . It may also undergo post-translational modifications that direct it to specific cellular compartments or organelles . These targeting signals and modifications are essential for the proper functioning of this compound within cells .
Propriétés
IUPAC Name |
(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-AGVOTIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lasiodonin and where is it found?
A1: this compound is an ent-kaurane diterpenoid, a class of naturally occurring compounds with potential biological activity. It is primarily isolated from the leaves of plants within the Isodon genus, including Isodon rubescens (also known as Dong Ling Cao), Isodon japonica, Isodon parvifolius, and Isodon macrophylla [, , , , ]. These plants have a history of use in traditional medicine.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol [].
Q3: Has the structure of this compound been confirmed using spectroscopic techniques?
A3: Yes, the structure of this compound has been extensively studied and confirmed using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, as well as mass spectrometry [, , , , ]. These techniques help in determining the connectivity and spatial arrangement of atoms within the molecule.
Q4: What are the primary biological activities reported for this compound?
A4: Research suggests that this compound, along with other diterpenoids from Isodon species, exhibits cytotoxic activity against several cancer cell lines [, , , ]. This activity has been observed in vitro against human tumor cell lines such as HL-60 (leukemia), K562 (leukemia), A549 (lung cancer), HT-29 (colon cancer), Bcap37 (breast cancer), CA (cervical cancer), CNE (nasopharyngeal carcinoma), BIU87 (bladder cancer), BGC823 (gastric cancer), and HeLa (cervical cancer) [, , , ].
Q5: What is the mechanism of action of this compound's cytotoxic activity?
A5: While this compound has shown promising in vitro cytotoxicity, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how it interacts with cellular targets and triggers cell death in cancer cells.
Q6: Are there any analytical methods to quantify this compound?
A7: Yes, researchers have developed analytical methods for quantifying this compound and other diterpenoids in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for this purpose []. This method allows for sensitive and specific detection and quantification of this compound in complex mixtures like plant extracts and biological samples.
Q7: Have there been any studies on the pharmacokinetics of this compound?
A8: A study utilizing HPLC-ESI-MS/MS analyzed the excretion of this compound and nine other diterpenoids in rat bile after oral administration of Isodon rubescens extract []. This research provides insights into the in vivo behavior of this compound, a crucial aspect for understanding its potential therapeutic application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)


